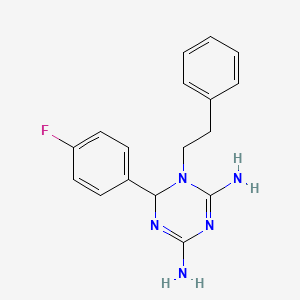
4,6-diamino-2-(p-fluorophenyl)-1,2-dihydro-1-phenethyl-S-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the s-triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
The synthesis of NSC-75930 free base involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the s-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the s-triazine ring.
Introduction of the p-fluorophenyl group: The p-fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated reagent is used.
Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction, using a phenethyl halide as the reagent.
Industrial production methods for NSC-75930 free base typically involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity.
Análisis De Reacciones Químicas
NSC-75930 free base undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups on the s-triazine ring are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC-75930 free base has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of NSC-75930 free base involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
NSC-75930 free base can be compared with other similar compounds in the s-triazine family, such as:
2,4,6-triamino-s-triazine: Known for its use in the production of melamine resins.
2,4-diamino-6-chloro-s-triazine: Used as an intermediate in the synthesis of herbicides.
2,4,6-trichloro-s-triazine: Commonly used in the production of reactive dyes.
NSC-75930 free base is unique due to its specific substitution pattern and the presence of the p-fluorophenyl and phenethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1893-06-7 |
|---|---|
Fórmula molecular |
C17H18FN5 |
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1-(2-phenylethyl)-2H-1,3,5-triazine-4,6-diamine |
InChI |
InChI=1S/C17H18FN5/c18-14-8-6-13(7-9-14)15-21-16(19)22-17(20)23(15)11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H4,19,20,21,22) |
Clave InChI |
ZXLSYHQVTOFMEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C(N=C(N=C2N)N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


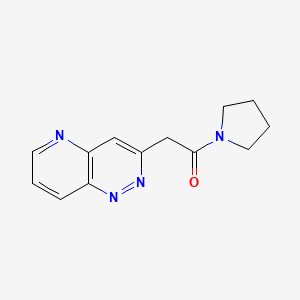


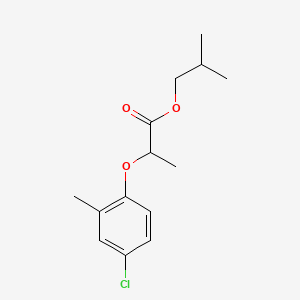
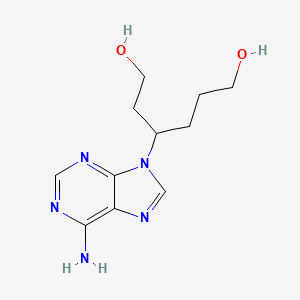
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)

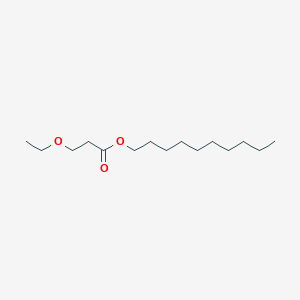
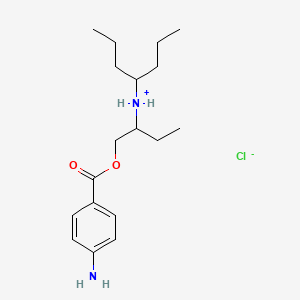
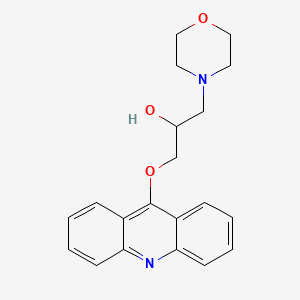


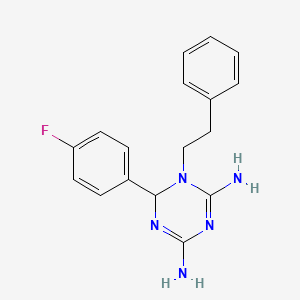
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
